4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLODKQDJYXCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves the reaction of 4-chloro-1,3-dioxoisoindoline with 2,6-dioxopiperidine under specific conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures, usually around 100-150°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways[5][5].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and analogous compounds:
Structural and Functional Analysis:
Chloro vs. However, the amino derivative (C₁₃H₁₂N₃O₄) exhibits superior aqueous solubility due to hydrogen-bonding capacity . In PROTAC design, the amino variant is preferred for coupling with E3 ligase ligands, while the chloro derivative may serve as a steric hindrance modulator .
Positional Modifications: Ethynyl and azidohexylamino groups at position 5 or 4 enable click chemistry for conjugating payloads (e.g., fluorophores or antibodies). For example, 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (C₁₅H₁₀N₂O₄) facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Piperidinyl Substitutions :
- Derivatives with piperidin-4-yl groups (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindoline-1,3-dione hydrochloride) show enhanced binding to cereblon (CRBN), a key protein in IMiD activity .
Pharmacokinetic Profiles: Hydrochloride salts (e.g., 4-((4-aminobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride) improve bioavailability by increasing polarity, critical for oral administration in oncology .
Biological Activity
4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known by its CAS number 244057-36-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 292.67 g/mol
- Structural Characteristics : The compound features a chloro substituent and a dioxopiperidine moiety, contributing to its unique biological properties.
The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in various cellular pathways. Notably, it has been shown to influence the IKAROS family zinc finger proteins (IKZF2 and IKZF4), which play crucial roles in immune regulation and hematopoiesis.
Key Findings:
- IKZF2 and IKZF4 Modulation : The compound has been reported to reduce the levels of IKZF2 and IKZF4 proteins, which can ameliorate autoimmune diseases by modulating T-cell function .
- Inhibition of Tumor Growth : In vitro studies have indicated that it can induce apoptosis in cancer cell lines resistant to traditional therapies, enhancing T-cell and natural killer (NK) cell-mediated immunity .
Therapeutic Applications
The compound has potential applications in treating various conditions due to its immunomodulatory effects:
- Autoimmune Diseases : By targeting IKZF proteins, it may be beneficial in conditions characterized by excessive immune activation.
- Cancer Therapy : Its ability to induce apoptosis in resistant tumor cells positions it as a candidate for combination therapies in oncology.
Study 1: Immune Function Modulation
A study highlighted the effects of this compound on T-cell populations in murine models. Mice treated with the compound exhibited a significant reduction in activated CD4 and CD8 T cells, suggesting a potential for managing hyperactive immune responses .
Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's efficacy against multiple myeloma cells. Results demonstrated that treatment led to increased apoptosis rates compared to control groups, indicating its potential as an adjunct therapy in resistant cases .
Comparative Analysis of Biological Activity
| Compound | Target Protein | Effect | Application |
|---|---|---|---|
| This compound | IKZF2/IKZF4 | Reduces protein levels; induces apoptosis | Autoimmune diseases; cancer therapy |
| Pomalidomide | Cereblon | Immunomodulatory; induces apoptosis | Multiple myeloma |
| Thalidomide | Cereblon | Immunomodulatory; anti-inflammatory | Multiple myeloma; leprosy |
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For high purity, recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is recommended. Purity ≥97% can be confirmed using HPLC with UV detection at 254 nm and compared against certified reference standards . A typical protocol involves:
- Step 1: React 2,6-dioxopiperidin-3-amine with 4-chloroisoindoline-1,3-dione in anhydrous THF under nitrogen.
- Step 2: Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
- Step 3: Purify via column chromatography (silica gel, gradient elution).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at –20°C, protected from light and moisture. Stability studies indicate degradation <5% over 12 months under these conditions .
- Spill Management : Neutralize spills with activated carbon, collect in hazardous waste containers, and dispose per local regulations .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- NMR : -NMR (DMSO-d6, 400 MHz) shows characteristic peaks: δ 7.85–7.70 (m, aromatic H), 5.15–5.05 (m, piperidinyl H), 2.90–2.60 (m, dioxopiperidinyl CH2) .
- Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+ at m/z 307.1 .
- FT-IR : Key bands include C=O stretches at 1720 cm⁻¹ and 1685 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict polymorphic stability and its impact on biochemical interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate lattice energies to rank polymorph stability. Use software like Gaussian or ORCA for energy minimization .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess polymorph dissolution rates. GROMACS or AMBER are suitable for solvation free energy calculations .
- Implications : Metastable polymorphs may exhibit 10–20% higher solubility but reduced shelf life .
Q. What strategies resolve contradictions in enzyme inhibition data across experimental replicates?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify outliers. Use Grubbs’ test (α=0.05) to exclude non-reproducible data points .
- Control Experiments : Verify enzyme activity with a reference inhibitor (e.g., 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) to isolate compound-specific effects .
- Dose-Response Curves : Fit data to the Hill equation to calculate IC50 values. Discrepancies >2σ suggest batch variability or assay interference .
Q. How can reaction engineering principles optimize large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces byproducts by 30% .
- Continuous Flow Reactors : Implement microfluidic systems to enhance heat/mass transfer. Pilot studies show 95% yield at 60°C with residence time <10 minutes .
- In Situ Monitoring : Employ Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
